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Methyl 4,6-dibromo-5-hydroxypicolinate Documentation Hub

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  • Product: Methyl 4,6-dibromo-5-hydroxypicolinate
  • CAS: 64354-25-2

Core Science & Biosynthesis

Foundational

An In-Depth Guide to the Chemical Identifiers of Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate

In the fields of chemical research, drug discovery, and materials science, the unambiguous identification of a chemical compound is paramount. A single molecule can be known by multiple names, leading to potential confus...

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of chemical research, drug discovery, and materials science, the unambiguous identification of a chemical compound is paramount. A single molecule can be known by multiple names, leading to potential confusion in literature, patents, and databases. To overcome this, a suite of standardized chemical identifiers has been developed, each serving a distinct purpose. This guide provides a comprehensive overview of the key chemical identifiers for Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate, a substituted pyridine derivative of interest in synthetic chemistry and potential pharmaceutical development. Understanding and correctly utilizing these identifiers is a foundational skill for any researcher, ensuring accuracy, facilitating data retrieval, and enabling seamless collaboration.

Core Identifiers for Rapid Referencing

For immediate access and cross-referencing, the primary identifiers for Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate are summarized below. Each of these provides a unique way to designate the compound, crucial for database searches and procurement.

Identifier TypeValue
PubChem CID 22175130[1]
CAS Number 321596-55-8[1]
Molecular Formula C₇H₅Br₂NO₃[1]
SMILES COC(=O)C1=C(C(=CC(=N1)Br)Br)O[1]
InChI InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3[1]
InChIKey WNFLHCVLPYFOGW-UHFFFAOYSA-N[1]
IUPAC Name methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate

The Role and Significance of Each Identifier

The true utility of these identifiers becomes clear when we understand the specific context in which each is used. Their design reflects the needs of different systems—from human-readable names to machine-readable strings for complex computational tasks.

Systematic and Common Names
  • IUPAC Name: The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The name methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate describes the molecule's structure unambiguously: a pyridine ring with a methyl carboxylate at position 2, bromo groups at positions 4 and 6, and a hydroxyl group at position 5. While precise, IUPAC names can be lengthy and are often supplemented by other identifiers.

  • Synonyms: This compound is also known by other names in supplier catalogs and databases, such as Methyl 4,6-dibromo-3-hydroxypicolinate and 4,6-Dibromo-3-hydroxypyridine-2-carboxylic acid methyl ester.[1] Awareness of these synonyms is critical for comprehensive literature and database searches.

Registry Numbers: The Universal Index
  • CAS Registry Number®: The CAS number, 321596-55-8, is a unique numerical identifier assigned by the Chemical Abstracts Service.[1] It is the gold standard for chemical identification in regulatory submissions, patents, and scientific literature. Its key advantage is that it is specific to the substance, regardless of how many different names it may have. A CAS number is assigned to a substance once it enters the CAS REGISTRY database, ensuring a single, reliable point of reference.

  • PubChem Compound ID (CID): The PubChem database, a public repository maintained by the National Institutes of Health (NIH), assigns a unique CID to each chemical structure.[2] The CID for this compound is 22175130.[1] This identifier is invaluable for accessing a wealth of integrated information, including physical properties, biological activities, safety data, and literature citations, all within the PubChem ecosystem.[3]

Line Notations: Encoding Structure into Text

Line notations are compact, text-based representations of a molecule's structure. They are fundamental to cheminformatics and computational chemistry, allowing for efficient storage, searching, and analysis of chemical data.

  • SMILES (Simplified Molecular Input Line Entry System): The SMILES string, COC(=O)C1=C(C(=CC(=N1)Br)Br)O, encodes the two-dimensional structure of the molecule.[1] It represents atoms by their element symbols and uses special characters for bonds, rings, and branches.[4] SMILES is widely used as an input format for chemical databases and modeling software.[4][5] Its compactness makes it ideal for large-scale data processing.[4]

  • InChI (International Chemical Identifier): The InChI is a more recent and highly robust standard developed by IUPAC. It creates a unique, layered text string that represents a chemical substance. The InChI for our compound is InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3.[1] Each layer encodes a different type of information (connectivity, stereochemistry, isotopic composition), making it a powerful tool for ensuring data integrity across different databases and software platforms.

  • InChIKey: Because InChI strings can be long, the InChIKey was developed as a fixed-length, 27-character hashed version. The InChIKey, WNFLHCVLPYFOGW-UHFFFAOYSA-N, is particularly useful for web searches and indexing in databases, as it provides a concise and near-unique signature for the molecule.[1] A search for this key on the web will almost exclusively return results for the specific compound.

Practical Application Workflow in Research

The effective use of these identifiers is integral to the modern research workflow. A researcher might follow a logical progression, using different identifiers at various stages of their investigation. This process ensures accuracy and leverages the full power of global chemical information systems.

Caption: Workflow for utilizing chemical identifiers in research.

Conclusion

For Methyl 4,6-dibromo-5-hydroxypyridine-2-carboxylate, as with any chemical compound, a thorough understanding of its various identifiers is not merely an academic exercise. It is a practical necessity for the modern scientist. From the universal indexing of the CAS number to the machine-readable precision of SMILES and InChI, each identifier provides a critical tool for navigating the vast landscape of chemical information. Mastery of these identifiers ensures that research is built on a foundation of verifiable, unambiguous data, which is the bedrock of scientific integrity and innovation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22175130, Methyl 4,6-dibromo-3-hydroxypicolinate. Available from: [Link].

  • National Center for Biotechnology Information. PubChem SID: 22405111. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763337, Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate. Available from: [Link].

  • Bioregistry. PubChem Compound. Available from: [Link].

  • Daylight Chemical Information Systems, Inc. Daylight Theory: SMILES. Available from: [Link].

  • McDonagh, J. (2021). Interpreting Chemical String Representations. Medium. Available from: [Link].

  • Wikipedia. SMILES arbitrary target specification. Available from: [Link].

  • INDOFINE Chemical Company. METHYL 5-HYDROXYPYRIDINE-2-CARBOXYLATE. Available from: [Link].

  • National Center for Biotechnology Information. PubChem. Available from: [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14275, 2-Methyl-5-hydroxypyridine. Available from: [Link].

  • J&K Scientific. Methyl 5-hydroxypyridine-2-carboxylate, 97%. Available from: [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link].

  • Stack Overflow. How do I get molecular structural information from SMILES. Available from: [Link].

Sources

Exploratory

Solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in organic solvents

An In-Depth Technical Guide to Determining the Solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in Organic Solvents Authored by: A Senior Application Scientist Introduction Methyl 4,6-dibromo-5-hydroxypicolinate is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

Methyl 4,6-dibromo-5-hydroxypicolinate is a halogenated pyridine derivative with potential applications in medicinal chemistry and drug discovery. The picolinate scaffold is a "privileged" structure in drug development, with numerous derivatives explored for a wide range of therapeutic targets.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Solubility dictates the feasibility of its use in synthetic reactions, purification processes, formulation development, and ultimately, its bioavailability.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Methyl 4,6-dibromo-5-hydroxypicolinate. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol, and offer insights into the interpretation of solubility data.

Theoretical Framework: The Science of Dissolution

The adage "like dissolves like" is a fundamental principle in chemistry that governs the solubility of a solute in a solvent.[2] This principle is rooted in the polarity of molecules. Polar solvents tend to dissolve polar solutes, while non-polar solvents are better suited for dissolving non-polar solutes.[2][3] The polarity of a solvent is often quantified by its dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar.[4]

The structure of Methyl 4,6-dibromo-5-hydroxypicolinate, with its polar hydroxyl (-OH), ester (-COOCH₃), and pyridine nitrogen groups, alongside the less polar dibrominated aromatic ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-OH) and acceptors (N, O) will significantly influence its interaction with protic and aprotic polar solvents.[4]

Therefore, a systematic investigation across a spectrum of organic solvents with varying polarities is essential to map out the complete solubility profile of this compound.

Solubility Profile of Methyl 4,6-dibromo-5-hydroxypicolinate: A Predictive Overview

Table 1: Predicted Solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form strong hydrogen bonds with the hydroxyl groups of the alcohols.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateThe polar nature of these solvents can interact with the polar functional groups of the solute. DMSO and DMF are particularly good at dissolving a wide range of organic compounds.
Ketones AcetoneModerateAcetone's polarity should allow for some degree of dissolution.
Esters Ethyl AcetateModerate to LowThe ester functionality is compatible, but the overall polarity is lower than that of alcohols or aprotic polar solvents.
Halogenated Dichloromethane, ChloroformModerate to LowThe bromine atoms on the solute may have some affinity for these solvents, but the polar groups will limit solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)LowThese solvents have relatively low polarity and limited hydrogen bonding capability.
Non-polar Hexane, TolueneVery Low / InsolubleThe significant polarity of the solute makes it unlikely to dissolve in non-polar hydrocarbon solvents.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a robust and widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] This method involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.[6][7]

Materials and Equipment
  • Methyl 4,6-dibromo-5-hydroxypicolinate (solid)

  • A range of organic solvents (HPLC grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of Methyl 4,6-dibromo-5-hydroxypicolinate into a series of scintillation vials. An excess is crucial to ensure that a solid phase remains at equilibrium.[7]

  • Add a known volume of each organic solvent to the respective vials.

2. Equilibration:

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM).[6][7]

  • Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 72 hours.[6][7] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.[6]

3. Sample Collection and Preparation:

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant using a pipette.

  • To remove any undissolved solid particles, which would lead to an overestimation of solubility, filter the supernatant through a 0.22 µm syringe filter into a clean vial.[7] Alternatively, the samples can be centrifuged at high speed, and the clear supernatant can be collected.[8]

  • Immediately dilute the filtered sample with a suitable solvent (often the mobile phase used for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.[6]

4. Quantification by HPLC:

  • Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for this type of compound.

  • The concentration of Methyl 4,6-dibromo-5-hydroxypicolinate in the samples is determined by comparing the peak area from the chromatogram to a standard calibration curve.[9]

5. Data Analysis and Reporting:

  • Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Self-Validating System and Causality

This protocol incorporates several self-validating steps. The use of an excess of solid ensures that the measured concentration represents the true solubility limit.[7] Confirming that the concentration reaches a plateau over time validates that equilibrium has been achieved.[6] The filtration or centrifugation step is critical to remove any particulate matter that could artificially inflate the measured solubility. The use of a validated HPLC method with a proper calibration curve ensures the accuracy and reliability of the quantification.[9]

Visualization of the Experimental Workflow

experimental_workflow cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) or centrifuge withdraw->filter dilute Dilute sample filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: Experimental workflow for determining the solubility of Methyl 4,6-dibromo-5-hydroxypicolinate.

Visualizing the "Like Dissolves Like" Principle

solubility_principle cluster_solute Methyl 4,6-dibromo-5-hydroxypicolinate cluster_solvents Organic Solvents solute Polar Functional Groups (-OH, -COOCH3, N) + Less Polar Aromatic Ring polar_protic Polar Protic (e.g., Methanol) solute->polar_protic High Solubility (Hydrogen Bonding) polar_aprotic Polar Aprotic (e.g., DMSO) solute->polar_aprotic High-Moderate Solubility (Dipole-Dipole) non_polar Non-polar (e.g., Hexane) solute->non_polar Very Low Solubility (Mismatched Polarity)

Caption: The relationship between solvent polarity and the predicted solubility of the compound.

Conclusion and Future Directions

This guide provides a robust framework for determining the solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in a range of organic solvents. By following the detailed experimental protocol and understanding the underlying scientific principles, researchers can generate high-quality, reliable solubility data. This data is invaluable for guiding subsequent research and development activities, including reaction optimization, purification strategies, and the formulation of this promising compound for its intended applications. The principles and methodologies outlined here are broadly applicable to the characterization of other novel chemical entities in the drug discovery pipeline.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Polarity of Solvents. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility.
  • World Health Organization (WHO). (n.d.). Annex 4.
  • Benchchem. (n.d.). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate

Welcome to the technical support guide for the synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate. This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield and purity of this important synthetic intermediate.

Reaction Overview and Mechanism

The synthesis of Methyl 4,6-dibromo-5-hydroxypicolinate is achieved through the electrophilic aromatic substitution (SEAr) of the starting material, Methyl 5-hydroxypicolinate. The pyridine ring, while generally electron-deficient, is activated towards electrophilic attack by the strongly electron-donating hydroxyl (-OH) group. The hydroxyl group is an ortho, para-director, while the methyl ester (-COOCH₃) is a deactivating, meta-directing group. The combined directing effects favor the substitution of bromine at the C4 and C6 positions, which are ortho and para to the hydroxyl group, respectively.

The general reaction scheme is as follows:

Caption: General synthesis pathway for Methyl 4,6-dibromo-5-hydroxypicolinate.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A: Low yields can stem from several factors. Here is a checklist of potential causes and solutions:

  • Purity of the Brominating Agent: N-Bromosuccinimide (NBS) is a common choice, but its purity can affect results. Impure NBS, which may appear yellow, can give unreliable outcomes. It can be purified by recrystallization from hot water to yield a white crystalline solid.[1]

  • Stoichiometry of Reagents: Precise control over the molar ratio of the brominating agent is critical.

    • Under-bromination: Using less than two equivalents of the brominating agent will result in a mixture of starting material and mono-brominated intermediates, lowering the yield of the desired dibromo product.

    • Over-bromination/Side Reactions: A large excess of the brominating agent can lead to degradation or other unwanted side reactions.[2] It is advisable to use a slight excess, typically 2.1 to 2.2 equivalents, to drive the reaction to completion.

  • Reaction Temperature: While many NBS brominations proceed well at room temperature, some systems require gentle heating. However, solid-state NBS brominations can be highly exothermic.[3] Controlling the reaction temperature, especially during reagent addition, is crucial to prevent runaway reactions and the formation of byproducts.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after the expected reaction time, consider extending the duration or slightly increasing the temperature. Typical reaction times can range from 2 to 15 hours.[4]

Q2: My TLC plate shows multiple spots apart from the starting material and product. What are these impurities?

A: The most common impurities are the two possible mono-brominated intermediates: Methyl 4-bromo-5-hydroxypicolinate and Methyl 6-bromo-5-hydroxypicolinate.

  • Formation: These arise from an incomplete reaction where the pyridine ring has undergone only one electrophilic substitution. The kinetics of the reaction can sometimes favor the formation of the monobromo derivative, which might be more reactive towards further bromination than the starting material itself.[5]

  • Identification: These intermediates will have a polarity between the starting material and the final dibrominated product. They can be identified using LC-MS analysis.

  • Mitigation: To minimize these impurities, ensure that at least two full equivalents of the brominating agent are used and that the reaction is allowed to proceed to completion. A well-stirred, homogeneous reaction mixture is also important for preventing localized areas of low reagent concentration.

Q3: Which brominating agent is best for this synthesis: Bromine (Br₂), N-Bromosuccinimide (NBS), or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)?

A: The choice of brominating agent is a critical parameter that impacts yield, selectivity, and operational safety.

Brominating AgentProsConsRecommendation
Bromine (Br₂) in solution Inexpensive and readily available.Highly toxic, corrosive, and volatile. Often requires harsh conditions (e.g., fuming sulfuric acid) and can lead to a mixture of mono- and di-bromo isomers that are difficult to separate.[4][6]Not recommended for this synthesis due to safety concerns and poor selectivity unless under very specific, controlled conditions (e.g., in water).[7]
N-Bromosuccinimide (NBS) Milder and safer to handle than Br₂.[8] Highly effective for brominating electron-rich aromatic compounds like phenols.[1] Reactions can often be run at room temperature.Purity is critical for reproducibility.[1] Can sometimes participate in radical pathways if not controlled, though this is less likely for aromatic substitution.[9]Highly Recommended. NBS is a reliable and selective reagent for this transformation, offering a good balance of reactivity and ease of handling.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Excellent for large-scale synthesis. Often provides high selectivity with a low content of side products.[4] A stable, crystalline solid.Less commonly available in all labs compared to NBS.Excellent Alternative. If available, DBDMH is a preferred reagent, particularly for scaling up the reaction, due to its high efficiency and selectivity for brominating pyridine derivatives.[10]

Q4: I am having trouble purifying the final product. What is the best method?

A: Purification of Methyl 4,6-dibromo-5-hydroxypicolinate typically involves a standard aqueous workup followed by either recrystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, the crude mixture should be quenched to destroy any remaining brominating agent. This is often done with an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite. The product is then extracted into an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification:

    • Recrystallization: If the crude product is relatively clean (>90%), recrystallization is the most efficient method for obtaining high-purity material. A solvent system of ethyl acetate/hexane or dichloromethane/hexane is a good starting point.

    • Silica Gel Column Chromatography: If the crude product contains significant amounts of mono-brominated intermediates or other impurities, column chromatography is necessary.[11] A gradient elution system, such as hexane/ethyl acetate, will allow for the separation of the less polar starting material and intermediates from the more polar dibrominated product.

Optimized Experimental Protocol

This protocol is designed to be a reliable starting point for the synthesis, prioritizing yield and purity.

Reagent Table
ReagentMW ( g/mol )EquivalentsAmount (for 1g SM)Moles (mmol)
Methyl 5-hydroxypicolinate153.141.01.00 g6.53
N-Bromosuccinimide (NBS)177.982.22.56 g14.37
Acetonitrile (CH₃CN)41.05-20 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 5-hydroxypicolinate (1.00 g, 6.53 mmol).

  • Dissolution: Add acetonitrile (20 mL) to the flask and stir at room temperature until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add N-Bromosuccinimide (2.56 g, 14.37 mmol, 2.2 eq.) to the stirred solution. Note: The addition may cause a slight exotherm. If the temperature rises significantly, cool the flask with a water bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent. The reaction is typically complete within 4-6 hours. The product spot should be more polar than the starting material.

  • Quenching and Workup: Once the starting material is consumed, pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted NBS.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography using a gradient of 10% to 30% ethyl acetate in hexane to afford Methyl 4,6-dibromo-5-hydroxypicolinate as a white to off-white solid.

Visual Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common issues during the synthesis.

G start Start Synthesis monitor Monitor reaction by TLC after 4 hours start->monitor check_sm Is starting material (SM) consumed? monitor->check_sm workup Proceed to Workup & Purification check_sm->workup Yes troubleshoot Troubleshoot Reaction check_sm->troubleshoot No check_reagents Are reagents pure & stoichiometry correct? troubleshoot->check_reagents correct_reagents Use recrystallized NBS. Verify 2.2 eq. are used. check_reagents->correct_reagents No check_temp Is temperature stable? check_reagents->check_temp Yes correct_reagents->monitor extend_time Extend reaction time by 2-4 hours. Re-check TLC. final_check SM consumed? extend_time->final_check check_temp->extend_time Yes adjust_temp Gently warm to 30-40°C if needed. Ensure proper stirring. check_temp->adjust_temp No adjust_temp->monitor final_check->workup Yes final_check->troubleshoot No, further investigation needed

Caption: A logical workflow for troubleshooting the synthesis reaction.

References

  • - Journal of Organic Chemistry

  • - Common Organic Chemistry

  • - Chempanda

  • - Alfa Chemistry

  • - Wikipedia

  • - Google Patents

  • - Journal of the Chemical Society, Perkin Transactions 2

  • - Canadian Journal of Chemistry

  • - Google Patents

  • - ChemicalBook

  • - Synchem Lab

  • - Organic Process Research & Development

  • - ACS Green Chemistry Institute

  • - iChemical

Sources

Optimization

Technical Support Center: Purification of Methyl 4,6-dibromo-5-hydroxypicolinate

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers working with halogenated pyridine intermediates. Case ID: PUR-MDBHP-001 Status: Active Classification: Pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers working with halogenated pyridine intermediates.

Case ID: PUR-MDBHP-001 Status: Active Classification: Pyridine Derivative / Halogenated Phenol

Executive Summary & Chemical Profile

Methyl 4,6-dibromo-5-hydroxypicolinate (CAS: 321596-55-8) is a critical intermediate, often employed in the synthesis of HIF-PH inhibitors (e.g., Vadadustat analogs). Its purification is complicated by the presence of the phenolic hydroxyl group and the electron-withdrawing nature of the bromine substituents, which significantly alters its solubility and acidity compared to non-halogenated precursors.

PropertyValue / Description
Molecular Formula C₇H₅Br₂NO₃
Molecular Weight 310.93 g/mol
Acidity (pKa) Est. 4.5–5.5 (Significantly more acidic than phenol due to ortho-Br and pyridine ring)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water, Hexanes.
Key Impurities Methyl 5-hydroxypicolinate (SM), Methyl 6-bromo-5-hydroxypicolinate (Mono-Br), Regioisomers.

Critical Workflows (Protocols)

Protocol A: The "Workhorse" Acid-Base Extraction

Objective: Remove neutral impurities and non-acidic starting materials. Mechanism: The two bromine atoms and the pyridine nitrogen lower the pKa of the hydroxyl group, allowing selective extraction into weak bases where less acidic impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • First Wash (Acidic): Wash with 1M HCl (aq) to remove any basic pyridine impurities (if amine side-products are present). Note: The target compound is a weak acid and will remain in the organic layer.

  • Target Extraction: Extract the organic layer with saturated NaHCO₃ (aq) (3 x 10 mL/g).

    • Technical Insight: The dibromo-phenol moiety forms a water-soluble sodium salt. Neutral impurities stay in the EtOAc.

  • Phase Separation: Discard the organic layer (contains neutral impurities).

  • Acidification: Cool the combined aqueous extracts to 0–5°C. Slowly acidify with 6M HCl to pH ~2–3.

    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation: Filter the solid or extract back into EtOAc if no precipitate forms (rare). Dry over Na₂SO₄ and concentrate.

Protocol B: Recrystallization (Polishing)

Objective: Remove the persistent mono-bromo impurity (Methyl 6-bromo-5-hydroxypicolinate). Mechanism: Exploits the lattice energy differences between the di-bromo and mono-bromo species.

Solvent SystemRatio (v/v)Temperature ProfileSuitability
MeOH / Water 3:1 to 1:1Reflux

4°C
Best Overall. High recovery, good rejection of mono-Br.
EtOAc / Heptane 1:2Reflux

RT
Good for removing non-polar tars.
Acetonitrile 100%Reflux

-10°C
Specific for removing highly polar oxidative byproducts.

Procedure:

  • Suspend crude solid in minimal hot Methanol (60°C).

  • Add water dropwise until persistent turbidity is observed.

  • Add a few drops of Methanol to clear the solution.

  • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

  • Chill at 4°C for 4 hours before filtration.

Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process for selecting the correct purification route based on impurity profile.

PurificationLogic Start Crude Mixture Analysis CheckPurity Check HPLC Purity Start->CheckPurity HighImpurity Purity < 85%? CheckPurity->HighImpurity MonoBromo Major Impurity: Mono-Bromo Species? HighImpurity->MonoBromo No (Purity > 85%) NeutralImp Major Impurity: Non-Acidic Neutrals? HighImpurity->NeutralImp Yes Recryst Protocol B: Recrystallization (MeOH/Water) MonoBromo->Recryst Yes Column Flash Chromatography (Hex/EtOAc Gradient) MonoBromo->Column No (Complex Mix) AcidBase Protocol A: Acid-Base Extraction (Target: Phenolic Acidity) NeutralImp->AcidBase Execute AcidBase->MonoBromo Re-analyze Final Pure Product (>98%) Recryst->Final Column->Final

Figure 1: Decision tree for purification strategy based on initial purity and impurity profile.

Frequently Asked Questions (FAQs)

Q: Why is my product turning pink/red during storage? A: Phenolic pyridines are prone to oxidation, forming quinone-like species.

  • Fix: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If already colored, wash the organic solution with 10% sodium bisulfite (NaHSO₃) during workup to reduce oxidized species.

Q: The acid-base extraction formed a stable emulsion. How do I break it? A: This is common due to the amphiphilic nature of the molecule.

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out) or add a small amount of Methanol (5% v/v) to the organic layer to reduce surface tension.

Q: Can I use silica gel chromatography instead of crystallization? A: Yes, but it is often less efficient for separating the mono-bromo impurity.

  • Condition: Use a gradient of Hexanes:Ethyl Acetate (starting 90:10

    
     60:40). Add 1% Acetic Acid to the mobile phase to prevent "streaking" of the acidic phenol on the silica.
    

Q: My yield is low after recrystallization. Where is the product? A: The dibromo compound is significantly more acidic than typical phenols. It may have remained soluble in the mother liquor if the pH was not strictly controlled or if too much methanol was used.

  • Recovery: Concentrate the mother liquor and attempt a second crop using a less polar anti-solvent (e.g., add Heptane to the residue).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22175130, Methyl 4,6-dibromo-3-hydroxypicolinate. Retrieved from [Link]

    • Note: Provides physical property data and structural isomers relevant to the purific
  • Mammen, M. et al. (2018). Biphenyl compounds useful as muscarinic receptor antagonists.[1] U.S. Patent No.[2][3] 9,873,690. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

    • Context: Describes purification of similar halogenated pyridine intermediates using crystalliz
  • Vaidyanathan, R. (2008). Process Chemistry in the Pharmaceutical Industry, Vol 2.[3] CRC Press.

    • Context: General authoritative text on the workup of acidic phenolic intermedi
  • University College Cork (2017). Impurity Occurrence and Removal in Crystalline Products. Retrieved from [Link]

    • Context: Mechanistic insight into the separation of homologous impurities (like mono- vs di-bromo species)

Sources

Troubleshooting

Technical Support Center: Solving Solubility Issues of Brominated Picolinates in NMR Solvents

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered when preparing brominated picoli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered when preparing brominated picolinate samples for Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the underlying principles of solubility and employing the systematic strategies outlined below, you can overcome these common hurdles and acquire high-quality NMR data.

Introduction: The Challenge of Brominated Picolinates

Brominated picolinates, a class of compounds with significant interest in pharmaceutical and materials science, often exhibit poor solubility in common deuterated solvents used for NMR analysis.[1][2] This limitation can hinder structural elucidation and characterization, as sufficient concentration is crucial for obtaining a good signal-to-noise ratio in NMR spectra. The inherent properties of these molecules, including their aromaticity, the presence of the bromine substituent, and the picolinate moiety, contribute to their often crystalline and less soluble nature.[3] This guide will walk you through a logical, step-by-step approach to tackle these solubility issues head-on.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My brominated picolinate is not dissolving in standard deuterated solvents like CDCl₃ or DMSO-d₆. What should be my first step?

A1: Systematic Solvent Screening.

The first and most critical step is a systematic solubility test with a range of deuterated solvents covering a spectrum of polarities.[4] Do not rely on a single "go-to" solvent. The principle of "like dissolves like" is a good starting point, but the complex nature of brominated picolinates may lead to non-intuitive solubility behavior.

Experimental Protocol: Micro-scale Solubility Testing

  • Sample Preparation: Weigh approximately 1-2 mg of your brominated picolinate into several small, clean vials.

  • Solvent Addition: To each vial, add 0.1 mL of a different deuterated solvent. Start with the most common solvents and move to more specialized ones.

  • Observation: Gently agitate each vial. Observe for complete dissolution at room temperature. A clear solution without visible particulates indicates good solubility.[5]

  • Heating: If the compound does not dissolve at room temperature, gently warm the vial in a water bath (not exceeding the solvent's boiling point) to see if solubility increases with temperature.

Data Presentation: Common Deuterated Solvents for Screening

SolventPolarityTypical Use CasesResidual ¹H Peak (ppm)
Chloroform-d (CDCl₃)Non-polarGeneral organic compounds7.26
Acetone-d₆Polar aproticWide range of organic compounds2.05
Acetonitrile-d₃Polar aproticPolar organic compounds1.94
Dimethyl sulfoxide-d₆ (DMSO-d₆)Highly polar aproticPeptides, proteins, polar compounds2.50
Methanol-d₄ (CD₃OD)Polar proticAlcohols, amines, polar compounds3.31, 4.87
Deuterium oxide (D₂O)Highly polar proticWater-soluble compounds, salts~4.79
Benzene-d₆Non-polar aromaticAromatic compounds7.16
Pyridine-d₅Polar aproticHeterocyclic compounds8.74, 7.58, 7.22

This table provides a starting point for solvent selection. For a comprehensive list of solvent properties, refer to resources from suppliers like Sigma-Aldrich.[6][7]

Visualization: Solvent Selection Workflow

Caption: A logical progression for applying advanced solubility enhancement techniques.

Q3: My compound is extremely hydrophobic and none of the above methods have worked. Are there any other options?

A3: Micellar NMR Spectroscopy.

For highly lipophilic or hydrophobic compounds, forming a micellar solution can be an effective strategy. [8][9]Surfactants are added to the solvent (usually D₂O) at a concentration above their critical micelle concentration (CMC). The surfactants form micelles, which have a hydrophobic core that can encapsulate the insoluble brominated picolinate, and a hydrophilic exterior that allows the entire assembly to be soluble in the aqueous medium.

Experimental Protocol: Micellar NMR

  • Surfactant Selection: Choose a suitable deuterated surfactant. Sodium dodecyl sulfate (SDS-d₂₅) is a common choice for creating anionic micelles.

  • Solution Preparation: Prepare a solution of the surfactant in D₂O at a concentration well above its CMC.

  • Compound Addition: Add the brominated picolinate to the micellar solution and agitate. The compound should become entrapped within the hydrophobic core of the micelles.

  • NMR Acquisition: Acquire the NMR spectrum. Be aware that the chemical shifts of your compound may be different in the micellar environment compared to a standard organic solvent.

  • Note: This is a more specialized technique and may require some optimization of the surfactant and its concentration.

Summary and Key Takeaways

  • Systematic Approach: Always begin with a systematic screening of a diverse range of deuterated solvents.

  • Co-solvents: A mixture of solvents can often succeed where single solvents fail.

  • Leverage Chemistry: Utilize the acidic/basic properties of your picolinate to your advantage through pH modification.

  • Temperature as a Tool: Don't underestimate the power of heating to increase solubility, but be mindful of compound stability and solvent boiling points.

  • Advanced Solutions: For the most challenging cases, consider specialized techniques like micellar NMR.

By following this structured troubleshooting guide, you will be well-equipped to tackle the solubility challenges of brominated picolinates and successfully obtain the high-quality NMR data essential for your research.

References

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Micellar Systems: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Elsevier. (2014). Chapter 12: NMR of liquid crystals and micellar solutions. In Modern NMR Spectroscopy.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • ResearchGate. (2023, February 6). (PDF) Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • Academia.edu. (n.d.). NMR techniques applied to micellar systems. Retrieved from [Link]

  • Tycko, R. (2013). NMR at Low and Ultralow Temperatures. Accounts of Chemical Research, 46(9), 1933-1942.
  • National Institutes of Health. (2013). NMR at Low and Ultra-Low Temperatures. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chromium(III) picolinate. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • National Institutes of Health. (2022). Micellar Solubilization of Phenols With One or Two Hydroxyl Groups Using Biological Surfactant Rhamnolipid. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR study on the micellar microstructures of three anionic surfactants with different molecular structures in aqueous solution. Retrieved from [Link]

  • Thirumagal, R., & Patel, P. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 105-112.
  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents?. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling the Moisture Sensitivity of Methyl 4,6-dibromo-5-hydroxypicolinate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4,6-dibromo-5-hydroxypicolinate. This document provides in-depth technical guidance, troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4,6-dibromo-5-hydroxypicolinate. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the stability and successful application of this compound in your experiments. The inherent moisture sensitivity of this molecule, stemming from its ester and hydroxypyridine functionalities, necessitates careful handling to prevent degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store Methyl 4,6-dibromo-5-hydroxypicolinate to ensure its long-term stability?

A1: Proper storage is critical to maintain the integrity of Methyl 4,6-dibromo-5-hydroxypicolinate. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to atmospheric moisture. For long-term storage, it is recommended to keep the compound at 2-8°C in a desiccator containing a suitable drying agent like Drierite™ or phosphorus pentoxide.

Q2: I've noticed the appearance of a new spot on the TLC plate of my stored Methyl 4,6-dibromo-5-hydroxypicolinate. What could be the cause?

A2: The appearance of a new, more polar spot on a TLC plate is a strong indicator of hydrolysis. The ester functional group in Methyl 4,6-dibromo-5-hydroxypicolinate is susceptible to cleavage in the presence of water, leading to the formation of 4,6-dibromo-5-hydroxypicolinic acid. This carboxylic acid is significantly more polar than the parent ester and will exhibit a lower Rf value on a normal-phase silica gel TLC plate.

Q3: Can I handle Methyl 4,6-dibromo-5-hydroxypicolinate on the open bench?

A3: It is strongly advised to handle Methyl 4,6-dibromo-5-hydroxypicolinate under an inert atmosphere, especially for reactions that are sensitive to water or when quantitative accuracy is crucial.[1] Brief handling on an open bench for weighing purposes may be acceptable if done quickly in a low-humidity environment, but for transfers and reaction setup, the use of a glovebox or Schlenk line techniques is highly recommended to prevent the introduction of moisture.

Q4: What are the visible signs of degradation of this compound?

A4: While subtle degradation may not be visually apparent, significant hydrolysis can sometimes lead to a change in the physical appearance of the solid, such as clumping or a change in color. However, the most reliable methods for detecting degradation are analytical, such as TLC, HPLC, or NMR spectroscopy.

Troubleshooting Guide

This section addresses common problems encountered during the use of Methyl 4,6-dibromo-5-hydroxypicolinate in experimental settings.

Problem 1: My reaction using Methyl 4,6-dibromo-5-hydroxypicolinate as a starting material is not proceeding to completion or is giving a low yield.

This is a frequent issue when working with moisture-sensitive reagents. The troubleshooting workflow below will help you diagnose and resolve the problem.

graph TD { A[Low Yield or Incomplete Reaction] --> B{Check for Moisture Contamination}; B --> C[Review Solvent and Reagent Purity]; B --> D[Evaluate Reaction Setup and Handling Technique]; C --> E{Were solvents freshly dried and degassed?}; E --> F[Yes]; E --> G[No]; G --> H[Action: Dry solvents using appropriate methods and degas.]; F --> I{Were all other reagents anhydrous?}; I --> J[Yes]; I --> K[No]; K --> L[Action: Dry or freshly purchase anhydrous reagents.]; D --> M{Was the reaction performed under an inert atmosphere?}; M --> N[Yes]; M --> O[No]; O --> P[Action: Repeat the reaction using a glovebox or Schlenk line.]; N --> Q{Was the glassware properly dried?}; Q --> R[Yes]; Q --> S[No]; S --> T[Action: Flame-dry or oven-dry all glassware immediately before use.]; J & L & P & T --> U[Re-run the reaction with stringent anhydrous conditions]; U --> V[Problem Solved]; U --> W[Problem Persists]; W --> X[Consider other reaction parameters: temperature, catalyst, stoichiometry]; } Troubleshooting Workflow for Low Reaction Yield.

Problem 2: The NMR spectrum of my product, synthesized from Methyl 4,6-dibromo-5-hydroxypicolinate, shows unexpected peaks.

Unexpected peaks in an NMR spectrum can arise from side products, unreacted starting material, or degradation products.

  • Symptom: Broad singlet around 10-13 ppm, disappearance of the methyl ester singlet (around 4.07 ppm).[2]

    • Probable Cause: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

    • Solution: Ensure all reaction components and the workup procedure are rigorously anhydrous. If the product is isolated via aqueous workup, minimize the contact time with water and use brine to reduce the water content in the organic layer.[3]

  • Symptom: Complex aromatic signals that do not correspond to the expected product.

    • Probable Cause: Potential side reactions due to reactive impurities or decomposition under harsh reaction conditions. Halogenated pyridines can be susceptible to nucleophilic substitution or metallation at various positions.[4][5]

    • Solution: Purify the starting material if its integrity is in doubt. Re-evaluate the reaction conditions (temperature, base, etc.) to ensure they are appropriate for a sensitive, electron-deficient pyridine ring.

Problem 3: I am observing poor solubility of Methyl 4,6-dibromo-5-hydroxypicolinate in my reaction solvent.

  • Probable Cause: The compound is a solid and may have limited solubility in non-polar aprotic solvents at room temperature.

  • Solution:

    • Gently warm the mixture to aid dissolution, ensuring the temperature is compatible with the stability of all reagents.

    • Consider using a more polar, anhydrous aprotic solvent such as anhydrous DMF or DMSO.

    • Sonication can also be employed to facilitate the dissolution of suspended solids.

Best Practices for Handling and Use

Adherence to the following protocols will significantly mitigate the risks associated with the moisture sensitivity of Methyl 4,6-dibromo-5-hydroxypicolinate.

Protocol 1: Handling under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: All glassware (flasks, syringes, cannulas) must be thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum immediately before use.[1]

  • Inert Gas Purge: Assemble the reaction apparatus while hot and immediately place it under a positive pressure of a high-purity inert gas (argon or nitrogen). Purge the system by evacuating and refilling with the inert gas three times.

  • Reagent Transfer:

    • Solids: Weigh the required amount of Methyl 4,6-dibromo-5-hydroxypicolinate in a glovebox or quickly in a dry, inert gas-flushed weighing boat and add it to the reaction flask against a counterflow of inert gas.

    • Liquids: Use oven-dried syringes and needles to transfer anhydrous solvents and liquid reagents.[1] Purge the syringe with inert gas before drawing up the liquid.

Protocol 2: Preparation of Anhydrous Solvents

The quality of your anhydrous solvents is paramount. Even commercially available "anhydrous" solvents can absorb moisture after opening.

SolventRecommended Drying AgentProcedure
Tetrahydrofuran (THF)Sodium/BenzophenoneReflux under nitrogen until the deep blue color of the benzophenone ketyl radical persists. Distill directly into the reaction flask.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for at least 24 hours, then distill under nitrogen.
TolueneSodiumReflux over sodium wire, then distill under nitrogen.
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill.

Table 1: Recommended Solvent Drying Procedures.

Protocol 3: Monitoring for Degradation

Regularly check the purity of your stock of Methyl 4,6-dibromo-5-hydroxypicolinate, especially if it has been stored for an extended period or if the container has been opened multiple times.

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of the more polar hydrolysis product.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point.

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or phosphoric acid) can be used.[6]

  • ¹H NMR Spectroscopy: The most definitive method for confirming the structure and purity. The presence of a singlet for the methyl ester at approximately 4.07 ppm in CDCl₃ is indicative of the intact molecule.[2] The absence of this peak and the appearance of a broad acidic proton signal would suggest hydrolysis.

Quality Control and Analytical Data

Chemical Properties of Methyl 4,6-dibromo-5-hydroxypicolinate

PropertyValueSource
Molecular FormulaC₇H₅Br₂NO₃[7]
Molecular Weight310.93 g/mol [7]
AppearanceWhite to off-white solid[2]
Melting Point179-181°C[2]

Table 2: Physical and Chemical Properties.

¹H NMR Data (in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11.35s1H-OH
7.86s1HAr-H
4.07s3H-OCH₃

Table 3: ¹H NMR data for Methyl 4,6-dibromo-5-hydroxypicolinate. [2]

graph TD { subgraph "Potential Degradation Pathway" A["Methyl 4,6-dibromo-5-hydroxypicolinate"] -- "H₂O (Hydrolysis)" --> B["4,6-dibromo-5-hydroxypicolinic acid + Methanol"]; end } Primary degradation pathway of Methyl 4,6-dibromo-5-hydroxypicolinate.

References

  • Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

  • Wikipedia contributors. (2023, December 29). Pyridine. In Wikipedia, The Free Encyclopedia. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. [Link]

  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 9(23), 4761–4763. [Link]

  • Koch, C., & Sures, B. (2019). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. Chemosphere, 227, 329–333. [Link]

  • Levy, J. N., Liu, R.-R., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 779–785. [Link]

  • Sellstedt, M. (2004). On the combustion and photolytic degradation products of some brominated flame retardants. DiVA portal. [Link]

  • Levy, J. N., Liu, R.-R., & McNally, A. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4,6-dibromo-3-hydroxypicolinate. PubChem Compound Database. [Link]

  • Koch, C., & Sures, B. (2019, April 8). Degradation of brominated polymeric flame retardants and effects of generated decomposition products. ResearchGate. [Link]

  • Borucka, M., Mizera, K., Przybysz, J., & Gajek, A. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC. [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl 3,5-dibromo-4-hydroxybenzoate on Newcrom R1 HPLC column. [Link]

  • Al-Tel, T. H. (2013). A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition. Current Organic Synthesis, 10(4), 623-630. [Link]

  • El-Anany, N. A., & El-Adl, K. I. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025, April). Order of thermodynamic stability of representative boronic esters. [Link]

  • Liu, B., Geng, J., Li, D., Liu, Y., & Yang, P. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 164, 108–115. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 524-533. [Link]

  • Valente, C., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Tetrahedron Letters, 54(28), 3763-3766. [Link]

  • Google Patents. (n.d.).
  • ACG Publications. (2023). Records of Natural Products-SI. [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0170914). [Link]

  • Roquette. (2026, February 13). How to tackle challenges of moisture sensitive actives through innovations. [Link]

  • LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. [Link]

  • Al-Mamun, M., et al. (2018). Nano-chromium picolinate and heat stress enhance insulin sensitivity in cross-bred sheep. Animal Production Science, 58(11), 2056-2064. [Link]

  • ResearchGate. (2025, August 6). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. [Link]

  • Uhrich, K. E., & Laurencin, C. T. (2010). Storage Stability Study of Salicylate-based Poly(anhydride-esters). Polymer Degradation and Stability, 95(9), 1778–1782. [Link]

  • ResearchGate. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

  • Wang, H., et al. (2014). Chromium picolinate positively influences the glucose transporter system via affecting cholesterol homeostasis in adipocytes cultured under hyperglycemic diabetic conditions. Molecular Nutrition & Food Research, 58(8), 1784-1795. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: Brominated Picolinate Esters in High-Throughput Lead Optimization

Executive Summary: The "Privileged" Pyridine Scaffold In modern drug discovery, the brominated picolinate ester (alkyl bromo-pyridine-2-carboxylate) is more than a simple intermediate; it is a bifunctional pivot point. I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Pyridine Scaffold

In modern drug discovery, the brominated picolinate ester (alkyl bromo-pyridine-2-carboxylate) is more than a simple intermediate; it is a bifunctional pivot point. It combines the metal-chelating ability of the picolinate motif—crucial for metalloenzyme inhibitors (e.g., NDM-1, histone demethylases)—with the versatile reactivity of the bromine handle.

This guide objectively compares the four primary regioisomers of brominated methyl picolinates (3-Br, 4-Br, 5-Br, and 6-Br ). We analyze their divergent utility in Fragment-Based Drug Discovery (FBDD) , their distinct reactivity profiles in palladium-catalyzed cross-couplings, and their capacity to induce halogen bonding interactions within active sites.

Comparative Analysis: Regioisomer Utility & Physicochemical Profile

The position of the bromine atom on the picolinate ring dictates not only synthetic accessibility but also the electronic environment of the pyridine nitrogen, influencing both metabolic stability and ligand-target binding.

Table 1: Physicochemical & Synthetic Comparison of Methyl Bromopicolinates
FeatureMethyl 3-bromo-2-picolinate Methyl 4-bromo-2-picolinate Methyl 5-bromo-2-picolinate Methyl 6-bromo-2-picolinate
Steric Environment High (Ortho to ester)Moderate Low (Meta to ester)High (Ortho to Nitrogen)
Electronic Character Electron-deficient; ester withdraws density.Activated for SNAr at C4."Phenyl-like" reactivity; electronically stable.Highly electron-deficient; N-activation.
Suzuki Coupling Difficult (Steric clash with ester).Good; standard conditions.Excellent ; highest turnover numbers.Good; requires specific ligands due to N-coordination.
Halogen Bonding Weak (Steric twist).Moderate.Strong ; accessible

-hole.
Moderate; competes with N-lone pair.
Primary Use Case Conformationally restricted scaffolds.Divergent library synthesis (C4 vectors).Linear extension of pharmacophores.Chelation modulation & macrocyclization.
Deep Dive: The 5-Br vs. 6-Br Dichotomy
  • Methyl 5-bromo-2-picolinate (The "Extender"):

    • Mechanism: Located meta to the ring nitrogen and para to the ester, the 5-position is the least sterically encumbered. It mimics the para-substitution pattern of benzoic acids.

    • Utility: Ideal for extending a molecule into a deep solvent-exposed pocket without disrupting the core binding mode of the picolinate chelate.

    • Causality: The lack of ortho-substituents allows for free rotation of coupled biaryl systems, maximizing

      
      -
      
      
      
      stacking opportunities.
  • Methyl 6-bromo-2-picolinate (The "Blocker"):

    • Mechanism: Located adjacent to the pyridine nitrogen.

    • Utility: Used to introduce steric bulk that forces the pyridine ring out of planarity or to block metabolic oxidation at the susceptible C6 position (a common clearance pathway for pyridines).

    • Causality: The bromine at C6 can sterically clash with metal centers if the picolinate is used as a bidentate ligand, significantly altering the binding affinity (

      
      ) for targets like Zinc-dependent metalloproteases.
      

Mechanistic Insight: Halogen Bonding & Chelation

Halogen Bonding ( -hole Interactions)

Bromine is unique among bioisosteres due to its anisotropic charge distribution. It possesses a positive electrostatic potential cap (the


-hole) on the extension of the C-Br bond.
  • Application: In FBDD, 5-bromo-picolinates are frequently co-crystallized. The bromine often forms a halogen bond with backbone carbonyl oxygens (C-Br···O=C), acting as a "molecular anchor" that improves ligand residence time.

Chelation Logic

Picolinic acid derivatives are bidentate ligands (N, O-donor set).

  • Impact of Bromination: Electron-withdrawing bromine reduces the

    
     of the pyridine nitrogen, making it a softer base.
    
  • Result: This modulates selectivity between metals (e.g., Zn

    
     vs. Fe
    
    
    
    ), a critical factor in designing selective metallo-beta-lactamase inhibitors (e.g., against NDM-1) to avoid off-target toxicity.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling

Rationale: This protocol is optimized for Methyl 5-bromo-2-picolinate , balancing the electron-deficient nature of the pyridine ring with the need to prevent ester hydrolysis.

Reagents:

  • Substrate: Methyl 5-bromo-2-picolinate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) — Chosen for stability with N-heterocycles.

  • Base: K₃PO₄ (3.0 eq) — Mild base prevents ester saponification.

  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Workflow:

  • Degassing: Charge a microwave vial with the ester, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon.

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Monitor disappearance of starting material (Rf ~0.6 in 30% EtOAc/Hex) via TLC.

Protocol B: Synthesis of Methyl 5-bromo-2-picolinate (Oxidative Route)

Rationale: Direct bromination of picolinic acid is difficult. The industry standard is the oxidation of the commercially available 5-bromo-2-methylpyridine (5-bromo-2-picoline).

  • Oxidation: Suspend 5-bromo-2-methylpyridine (10 g) in water (100 mL). Heat to 80°C.

  • Addition: Add KMnO₄ (2.5 eq) portion-wise over 1 hour. Caution: Exothermic.

  • Reflux: Maintain 90°C for 2 hours until purple color fades to brown (MnO₂ precipitate).

  • Filtration: Filter hot through Celite to remove MnO₂.

  • Acidification: Adjust filtrate pH to 3.0 with 6M HCl to precipitate 5-bromo-2-picolinic acid.

  • Esterification: Reflux the isolated acid in Methanol with catalytic H₂SO₄ (Fischer Esterification) for 12 hours.

  • Yield: Typically 65-75% overall.

Visualizations

Diagram 1: Strategic Diversity Vectors

This diagram illustrates how different brominated isomers feed into distinct drug discovery workflows.

Picolinate_Strategy Start Brominated Picolinate Scaffold Br3 3-Bromo Isomer (Steric Lock) Start->Br3 Br5 5-Bromo Isomer (Linear Extension) Start->Br5 Br6 6-Bromo Isomer (Metabolic Blocker) Start->Br6 ConfRest Conformationally Restrained Ligands Br3->ConfRest High Steric Bulk FragGrow Fragment Growing (Suzuki/Sonogashira) Br5->FragGrow Accessible Vector MetStab Blocked C6 Oxidation (Increased t1/2) Br6->MetStab Site Blocking Chelation Modulated Metal Binding (Zn2+ vs Fe2+) Br6->Chelation N-proximity

Caption: Strategic selection of brominated picolinate isomers based on desired pharmacological outcome.

Diagram 2: Mechanism of Action (Metallo-Enzyme Inhibition)

Visualizing the ternary complex between a picolinate inhibitor, the Zinc active site, and the halogen bond.

MOA_Mechanism Enzyme Target Enzyme (e.g., NDM-1) Zn Zn2+ Cofactor Zn->Enzyme Coordination Ligand 5-Bromo-Picolinate Ligand Ligand->Zn Chelation (N, O) Backbone Protein Backbone (Carbonyl Oxygen) Ligand->Backbone Halogen Bond (C-Br ··· O=C)

Caption: Dual binding mode: Picolinate chelates the catalytic Zinc, while the Bromine stabilizes the complex via halogen bonding.

References

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed. [Link]

  • Preparation method for 5-bromine-2-picolinic acid (Patent CN104987308A).
  • Crystallographic fragment-based drug discovery: use of a brominated fragment library. PubMed. [Link][1]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. MDPI. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 4,6-dibromo-5-hydroxypicolinate for Laboratory Professionals

Understanding the Hazard: Why Special Disposal is Crucial Methyl 4,6-dibromo-5-hydroxypicolinate belongs to the family of halogenated organic compounds. The presence of bromine atoms on the aromatic ring significantly in...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: Why Special Disposal is Crucial

Methyl 4,6-dibromo-5-hydroxypicolinate belongs to the family of halogenated organic compounds. The presence of bromine atoms on the aromatic ring significantly influences its chemical properties and potential environmental impact. Halogenated compounds are often persistent in the environment and can be toxic. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited and can lead to environmental contamination and potential health hazards.[1][2] Therefore, it must be treated as hazardous waste.[3]

The primary disposal method for halogenated organic wastes is high-temperature incineration at a licensed facility.[4][5] This process is designed to break down the molecule into less harmful components, such as carbon dioxide, water, and hydrogen bromide, with the latter being scrubbed from the emissions.[6][7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Methyl 4,6-dibromo-5-hydroxypicolinate for any purpose, including disposal, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye Protection: Tightly fitting safety goggles or a face shield.[6][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[6]

  • Body Protection: A laboratory coat is mandatory.[9] For larger quantities or when there is a risk of splashing, consider an impervious apron.

  • Respiratory Protection: If handling the compound as a powder and there is a risk of dust formation, a respirator may be necessary.[6]

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][10]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of Methyl 4,6-dibromo-5-hydroxypicolinate waste.

Proper segregation of chemical waste is the cornerstone of safe laboratory practice.[11]

  • Designated Waste Stream: Methyl 4,6-dibromo-5-hydroxypicolinate waste must be collected in a dedicated container for "Halogenated Organic Waste." [5]

  • No Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[2][5] Incompatible materials can react, leading to dangerous situations. For example, acids and bases should never be mixed in the same waste container.[3][5]

The choice of waste container is critical to prevent leaks and ensure safe handling.

  • Container Type: Use a chemically compatible container, such as a glass or high-density polyethylene (HDPE) bottle with a secure, tight-fitting cap.[3][12] Avoid using food containers.[3]

  • Labeling: The container must be clearly and accurately labeled.[3][11] The label should include:

    • The words "Hazardous Waste" [3]

    • The full chemical name: "Methyl 4,6-dibromo-5-hydroxypicolinate" [3]

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation[11]

    • The name of the principal investigator or laboratory contact

Waste should be accumulated and stored in a designated and safe location.

  • Satellite Accumulation Area (SAA): This is a designated area within the laboratory where hazardous waste is collected at or near the point of generation.[3] The SAA must be under the control of the laboratory personnel.

  • Storage Conditions:

    • Keep the waste container tightly closed except when adding waste.[2][3]

    • Store the container in a cool, dry, and well-ventilated area.[10]

    • Ensure the storage area has secondary containment to capture any potential leaks.

    • Do not store large quantities of waste in the laboratory for extended periods. Adhere to the limits set by your institution and local regulations.[3]

Hazardous waste must be disposed of through a licensed and reputable waste disposal service.[11]

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department will provide specific guidance on waste pickup schedules and procedures.

  • Manifesting: For transport off-site, a hazardous waste manifest is required to track the waste from your facility to its final disposal site.[13] Your EHS office will typically handle this documentation.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated waste container.[9] Avoid creating dust.[10]

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[9]

    • Collect all cleanup materials (gloves, wipes, etc.) in a sealed bag and dispose of them as halogenated organic waste.[2]

  • Large Spills:

    • Evacuate the area immediately.[6]

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl 4,6-dibromo-5-hydroxypicolinate.

start Waste Generation: Methyl 4,6-dibromo-5-hydroxypicolinate is_halogenated Is the waste halogenated? start->is_halogenated halogenated_waste Segregate as 'Halogenated Organic Waste' is_halogenated->halogenated_waste Yes non_halogenated_waste Follow appropriate disposal stream for non-halogenated waste is_halogenated->non_halogenated_waste No container Select a compatible, properly labeled container halogenated_waste->container storage Store in a designated Satellite Accumulation Area (SAA) container->storage disposal Arrange for pickup by licensed hazardous waste disposal service storage->disposal

Disposal Workflow for Methyl 4,6-dibromo-5-hydroxypicolinate
Quantitative Data Summary

While specific quantitative data for Methyl 4,6-dibromo-5-hydroxypicolinate is not available, the following table provides general guidelines for handling halogenated organic waste based on common laboratory practices.

ParameterGuidelineRationale
Satellite Accumulation Up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste may be accumulated at or near the point of generation.To ensure safe management of waste at the source without requiring a full storage facility permit.
Storage Time Limit Containers may remain in the SAA for up to one year for partially filled containers. Full containers must be removed within three days.[3]To prevent the accumulation of large quantities of hazardous waste in a laboratory setting.
Container Rinsing For acutely hazardous waste containers, triple rinsing with a suitable solvent is required before the container can be considered "empty."[14] The rinsate must be collected as hazardous waste.[14]To ensure that residual hazardous material is removed from the container before its disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Methyl 4,6-dibromo-5-hydroxypicolinate, thereby protecting themselves, their colleagues, and the environment.

References

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24). Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols - NSTA. (2024, August 16). Retrieved from [Link]

  • Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL - Kamat Lab. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Retrieved from [Link]

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Retrieved from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Retrieved from [Link]

  • material safety data sheet - chromium picolinate 97%. Retrieved from [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Retrieved from [Link]

  • WASTE MANAGEMENT. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4,6-dibromo-5-hydroxypicolinate

As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl 4,6-dibromo-5-hydroxypicolinate is one such compound, and while it holds potential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of drug development, our work necessitates the synthesis and handling of novel chemical entities. Methyl 4,6-dibromo-5-hydroxypicolinate is one such compound, and while it holds potential, its safe handling is paramount. This guide provides a comprehensive, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this halogenated pyridine derivative.

The structural alerts within this molecule—a dibrominated aromatic ring and a picolinate (pyridine) core—demand a cautious and informed approach. Halogenated aromatic compounds are often associated with persistence in the environment and can exhibit subtle, delayed, or chronic toxic effects.[1][2] Similarly, pyridine derivatives can present a range of health hazards, including irritation, nausea, and abdominal pain upon exposure.[3] Therefore, our protocols are designed not just to meet standards, but to create a self-validating system of safety that protects you, your colleagues, and your research.

Hazard Assessment: Why This Level of Precaution?

  • Dibrominated Aromatic System: Halogenated organic compounds can be irritants and may cause damage to the central nervous system, liver, or kidneys.[4] Many are also suspected carcinogens.[4]

  • Pyridine Core: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin.[3][5] They can cause skin and eye irritation and are often volatile, necessitating excellent ventilation.[3][5]

  • Solid Form: As a crystalline solid, the primary exposure risks during handling are inhalation of fine dust particles and direct skin or eye contact.

Given this profile, we must treat Methyl 4,6-dibromo-5-hydroxypicolinate with a high degree of caution, assuming it to be an irritant at minimum, with the potential for more severe systemic effects. All handling of this compound must be performed within a certified chemical fume hood.[6][7][8][9]

Core PPE Requirements: A Multi-Layered Defense

Your selection of PPE is your primary line of defense. The following table outlines the minimum required PPE for handling Methyl 4,6-dibromo-5-hydroxypicolinate.

Protection Type Specific Recommendations Rationale & Standards
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and airborne particulate matter. Must meet ANSI Z87.1 standards (USA) or EN 166 (EU).[10]
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness).Nitrile provides good resistance to a range of chemicals, including many halogenated and aromatic compounds.[11][12] Double-gloving provides an extra layer of protection against tears and rapid permeation. Gloves should be changed immediately upon contamination.[12][13]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.Prevents skin contact with the compound. Cuffs should be tucked into the outer pair of gloves to ensure a complete barrier.
Respiratory Protection Not typically required when working within a properly functioning chemical fume hood.A certified fume hood is the primary engineering control for preventing inhalation of hazardous vapors or dust.[6][8][9] If a fume hood is unavailable or during a large spill, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[14]

Operational Protocols: From Preparation to Disposal

Safe handling is a process, not just a set of equipment. The following workflows ensure safety at every stage.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Experiment Phase Start Start: Handling Methyl 4,6-dibromo-5-hydroxypicolinate AssessTask Assess Task (e.g., Weighing, Dissolving, Reaction) Start->AssessTask EngineeringControls Work Inside Certified Chemical Fume Hood AssessTask->EngineeringControls All Tasks BasePPE Don Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat EngineeringControls->BasePPE SpillRisk Potential for Splash or Aerosolization? BasePPE->SpillRisk FaceShield Add Full-Face Shield SpillRisk->FaceShield Yes Proceed Proceed with Experiment SpillRisk->Proceed No FaceShield->Proceed Decontaminate Decontaminate Workspace and Glassware Proceed->Decontaminate DoffPPE Doff PPE Correctly (Outer gloves first) Decontaminate->DoffPPE Dispose Dispose of Contaminated Waste in Labeled Bins DoffPPE->Dispose End End Dispose->End

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required by your risk assessment, put on your face shield.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

  • Face Shield & Goggles: Remove face and eye protection from the back to the front.

  • Lab Coat: Unfasten your lab coat and roll it away from your body, keeping the contaminated outer surface contained.

  • Inner Gloves: Remove the final pair of gloves using the same technique as before.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Disposal Plan: A Responsible Conclusion

Proper disposal is a legal and ethical requirement. All materials that come into contact with Methyl 4,6-dibromo-5-hydroxypicolinate are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh paper, paper towels, and any other solid materials. These must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound must be collected in a separate, labeled hazardous waste container for halogenated organic liquids. Never dispose of this waste down the drain.

  • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Decontamination: All glassware must be rinsed with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. The rinsate must be collected as hazardous liquid waste.

All waste must be managed and disposed of in accordance with local, state, and federal regulations, such as those set by the EPA or equivalent bodies.[15][16][17][18]

By adhering to these rigorous, science-backed protocols, you build a culture of safety that protects your most valuable asset: the researcher. This allows for the confident pursuit of novel therapeutics while upholding our collective responsibility to safety and environmental stewardship.

References

  • NIOSH Pocket Guide to Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/npg/default.html][14][19][20][21][22]

  • Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). [URL: https://www.osha.gov/sites/default/files/publications/OSHA3404laboratory-safety-guidance.pdf][23]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory . Lab Manager. [URL: https://www.labmanager.com/safety/5-essential-steps-for-proper-fume-hood-use-in-the-laboratory-22152][6]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods . CUNY. [URL: https://www.cuny.edu/wp-content/uploads/sites/4/page-assets/about/administration/offices/ehsrm/environmental-health-and-safety/SOP-Fume-Hood-use-and-Safety-Practices.pdf][7]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [URL: https://postapplescientific.com/blog/handling-pyridine-best-practices-and-precautions/][3]

  • How to stay safe with your Chemical Fume Hood . LabSPX. [URL: https://www.labspx.com/en/blog/how-to-stay-safe-with-your-chemical-fume-hood][8]

  • FUME HOOD USE AND SAFETY PRACTICES . University of Louisville. [URL: https://louisville.edu/dehs/rad-safety/Radiation%20Manual/fume-hood-use-and-safety-practices.pdf][9]

  • Fume Hood Proper Work Practices . Princeton University Environmental Health and Safety. [URL: https://ehs.princeton.edu/laboratory-research/laboratory-safety/laboratory-equipment-and-engineering-controls/fume-hoods/fume-hood-proper-work-practices][24]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [URL: https://www.mastercontrol.com/gxp-lifeline/29-cfr-1910-1450-osha-laboratory-standard/][25]

  • OSHA Standards to Know Before Starting Your Lab . LabDS. [URL: https://www.labds.com/news/osha-standards-to-know-before-starting-your-lab][26]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). [URL: https://aspr.hhs.gov/legal/OSHA/Pages/Biological-Labs.aspx]

  • Personal protective equipment for handling 2,3-Dihydrofuro[3,2-c]pyridine . Benchchem. [URL: https://www.benchchem.com/pdf/safety-operating-guide/bcp166135.pdf][10]

  • Summary of Hazardous Waste Regulations . Florida Department of Environmental Protection. [URL: https://floridadep.gov/waste/permitting-compliance-assistance/content/summary-hazardous-waste-regulations][15]

  • Safety Data Sheet: Pyridine . Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-4435-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTg1ODZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU0NDEzNDQ1NDIucGRmfGE3N2I0YmZkM2MwM2Y0MDQzY2Y3MmI4N2I4YjY5YjQ4ZTYzNWM0N2YyZDAzZGFjZGMxYjcwNzQyZjFhM2Y1ZDE][5]

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